[2-(2-Bromo-5-chlorophenyl)-ethyl]-dimethylamine
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Overview
Description
[2-(2-Bromo-5-chlorophenyl)-ethyl]-dimethylamine is an organic compound that features a bromo and chloro-substituted phenyl ring attached to an ethyl-dimethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Bromo-5-chlorophenyl)-ethyl]-dimethylamine typically involves the reaction of 2-bromo-5-chlorobenzyl chloride with dimethylamine. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
[2-(2-Bromo-5-chlorophenyl)-ethyl]-dimethylamine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromo and chloro groups on the phenyl ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ethyl-dimethylamine group can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: The compound can be reduced to remove the halogen substituents or to modify the amine group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or catalytic hydrogenation.
Major Products
Nucleophilic Substitution: Substituted phenyl-ethyl-dimethylamine derivatives.
Oxidation: N-oxides or other oxidized amine derivatives.
Reduction: Dehalogenated or modified amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, [2-(2-Bromo-5-chlorophenyl)-ethyl]-dimethylamine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the preparation of various organic compounds.
Biology
In biological research, this compound can be used to study the effects of halogenated amines on biological systems. It may serve as a model compound for investigating the interactions of similar structures with biological targets.
Medicine
In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may be used in the development of new therapeutic agents, particularly those targeting neurological or psychiatric disorders.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties. Its unique structure allows for the design of compounds with tailored functionalities.
Mechanism of Action
The mechanism of action of [2-(2-Bromo-5-chlorophenyl)-ethyl]-dimethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The halogenated phenyl ring and the amine group can form various interactions, including hydrogen bonding, hydrophobic interactions, and halogen bonding, which contribute to its biological activity. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
[2-(2-Bromo-5-chlorophenyl)-ethyl]-methylamine: Similar structure but with one less methyl group on the amine.
[2-(2-Bromo-5-chlorophenyl)-ethyl]-ethylamine: Similar structure but with an ethyl group instead of dimethyl on the amine.
[2-(2-Bromo-5-chlorophenyl)-ethyl]-amine: Similar structure but with a primary amine instead of a dimethylamine.
Uniqueness
[2-(2-Bromo-5-chlorophenyl)-ethyl]-dimethylamine is unique due to the presence of both bromo and chloro substituents on the phenyl ring, which can significantly influence its reactivity and interactions. The dimethylamine group also provides distinct steric and electronic properties compared to other similar compounds, making it a versatile intermediate in various chemical syntheses.
Properties
IUPAC Name |
2-(2-bromo-5-chlorophenyl)-N,N-dimethylethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrClN/c1-13(2)6-5-8-7-9(12)3-4-10(8)11/h3-4,7H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIFGDIHVAITGOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=C(C=CC(=C1)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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